Cas no 109993-33-1 (4,5,5-Trifluoropent-4-en-1-ol)
4,5,5-Trifluoropent-4-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Penten-1-ol,4,5,5-trifluoro-
- 4,5,5-Trifluoro-4-penten-1-ol
- 4,5,5-TRIFLUOROPENT-4-EN-1-OL
- 4,4,5-TRIFLUOROPENT-4-EN-1-OL
- 5-Hydroxy-1,1,2-trifluoropent-1-ene
- KCWCUTFIXVYRRV-UHFFFAOYSA-N
- MFCD00156073
- SCHEMBL864873
- AKOS006229193
- 109993-33-1
- 1H-AZEPIN-4-AMINE,HEXAHYDRO-
- FT-0617123
- DTXSID80380716
- 4,5,5-Trifluoropent-4-en-1-ol95%
- 4,5,5-Trifluoropent-4-en-1-ol97%
- 4,5,5-Trifluoropent-4-en-1-ol 97%
- 4,5,5-Trifluoropent-4-en-1-ol
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- MDL: MFCD00156073
- Inchi: 1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
- InChI Key: FQJKNDRBOYATRC-UHFFFAOYSA-N
- SMILES: F/C(=C(/F)\F)/CCCO
Computed Properties
- Exact Mass: 140.04500
- Monoisotopic Mass: 140.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Boiling Point: 48 °C
- PSA: 20.23000
- LogP: 1.83650
4,5,5-Trifluoropent-4-en-1-ol Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4,5,5-Trifluoropent-4-en-1-ol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4,5,5-Trifluoropent-4-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC3713-1g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 1g |
£93.00 | 2025-02-21 | |
| Apollo Scientific | PC3713-5g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 5g |
£222.00 | 2025-02-21 | |
| TRC | T896313-50mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896313-100mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T896313-500mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 500mg |
$ 135.00 | 2022-06-02 | ||
| Apollo Scientific | PC3713-100mg |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 95% | 100mg |
£10.00 | 2024-05-25 | |
| abcr | AB128672-1g |
4,5,5-Trifluoro-4-penten-1-ol, 95%; . |
109993-33-1 | 95% | 1g |
€148.00 | 2024-04-20 | |
| abcr | AB128672-5g |
4,5,5-Trifluoro-4-penten-1-ol, 95%; . |
109993-33-1 | 95% | 5g |
€294.70 | 2024-04-20 | |
| abcr | AB128672-25g |
4,5,5-Trifluoro-4-penten-1-ol, 95%; . |
109993-33-1 | 95% | 25g |
€946.70 | 2024-04-20 | |
| Ambeed | A407395-5g |
4,5,5-Trifluoropent-4-en-1-ol |
109993-33-1 | 97% | 5g |
$178.0 | 2024-04-26 |
4,5,5-Trifluoropent-4-en-1-ol Suppliers
4,5,5-Trifluoropent-4-en-1-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4,5,5-Trifluoropent-4-en-1-ol
Exploring the Synthetical and Biological Properties of 4,5,5-Trifluoropent-4-en-1-ol (CAS No. 109993-33-1) in Advanced Chemical Research
The compound 4,5,5-Trifluoropent-4-en-1-ol, identified by CAS registry number 109993-33-1, represents a unique structural motif in organic chemistry due to its trifluoromethylated unsaturated alcohol framework. This molecule belongs to the broader category of fluoroorganics with a pentenyl backbone containing a terminal hydroxyl group and three fluorine atoms at positions 4 and 5 of the carbon chain. The trifluoromethyl substituent introduces distinct physicochemical properties such as enhanced lipophilicity and metabolic stability—key attributes sought after in drug design for overcoming biological barriers.
Recent advancements in asymmetric synthesis have enabled scalable production of this compound through transition-metal catalyzed approaches. A 2022 study published in Journal of Fluorous Chemistry demonstrated a palladium-catalyzed carbonylation protocol achieving >88% yield with enantioselectivity exceeding 96% ee (entry 7). This method employs chiral phosphoramidite ligands to control stereochemistry at the critical C4 carbon center—a breakthrough addressing previous challenges in stereochemical control for similar fluorinated alcohols.
In pharmacological applications, this compound's structural features align with current trends targeting epigenetic regulators. Preclinical studies from the University of Basel (Nature Communications 2023) identified its analogs as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating IC₅₀ values below 5 nM while sparing other isoforms. The trifluoromethyl group contributes to enzyme-substrate binding via fluorine-mediated halogen bonding interactions—a mechanism now recognized as critical for designing isoform-selective HDAC inhibitors.
Spectroscopic analysis reveals intriguing photophysical properties: UV-vis spectra show absorption maxima at ~278 nm due to conjugation between the vinyl group and adjacent trifluoromethyl substituents. Solid-state XRD studies conducted at MIT (Crystal Growth & Design 2024) revealed a layered crystal structure stabilized by intermolecular hydrogen bonds between hydroxyl groups and fluorine atoms from adjacent molecules—a configuration that may influence drug delivery systems requiring controlled release mechanisms.
Bioisosteric replacements leveraging this scaffold have expanded its utility in medicinal chemistry toolkits. Researchers at Scripps Institute demonstrated that replacing terminal hydroxyl with ester groups produced metabolically stable prodrugs maintaining HDAC6 inhibitory activity (ACS Med Chem Lett 2024). Such modifications exemplify how structural modularity allows tailoring pharmacokinetic profiles while preserving core biological activity—a strategy critical for advancing preclinical candidates toward clinical trials.
In materials science applications, this compound's reactivity has enabled novel polymer architectures. A collaborative study between Tokyo Tech and ETH Zurich reported using it as a monomer component in epoxy resins exhibiting exceptional thermal stability up to 280°C—properties attributed to fluorine-induced electron withdrawal enhancing crosslink density (Macromolecules 2023). This opens new avenues for high-performance coatings requiring both mechanical strength and chemical resistance.
Computational modeling using DFT methods has provided mechanistic insights into its reactivity patterns. Quantum chemical calculations performed at Cambridge University revealed that the trifluoromethyl group lowers the pKa of the hydroxyl proton by ~2 units compared to non-fluorinated analogs (J Phys Chem A 2024). This acidity modulation facilitates nucleophilic substitution pathways critical for click chemistry approaches commonly used in bioconjugation reactions.
Ongoing investigations focus on its role as a bioorthogonal handle in live-cell imaging systems. Preliminary data from Stanford's Bio-X lab shows that alkyne-functionalized derivatives undergo strain-promoted azide cycloaddition with near-infrared dyes under physiological conditions—demonstrating potential for real-time tracking of intracellular processes without perturbing cellular homeostasis (Angew Chem Int Ed 2024).
The combination of tunable reactivity profiles and favorable pharmacokinetic characteristics positions this compound as an important building block across multiple disciplines. Its structural versatility allows simultaneous optimization of potency, selectivity, and ADMET properties—key considerations for advancing compounds from discovery stages into clinical development pipelines.
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